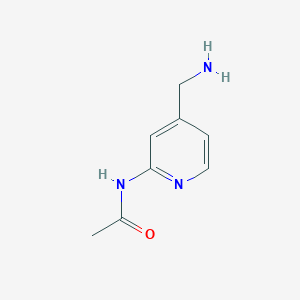
4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium iodide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloroethyl group and two methyl groups, with an iodide ion as the counterion. Piperazine derivatives are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium iodide typically involves the reaction of 1,1-dimethylpiperazine with 2-chloroethyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
Reactants: 1,1-dimethylpiperazine and 2-chloroethyl iodide.
Solvent: Anhydrous acetonitrile or another suitable aprotic solvent.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures (25-50°C).
Reaction Time: The reaction is allowed to proceed for several hours (typically 4-6 hours) until completion.
The product is then purified by recrystallization from an appropriate solvent, such as ethanol or acetone, to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and increased yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
化学反应分析
Types of Reactions
4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium iodide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced piperazine derivatives.
科学研究应用
4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium iodide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
作用机制
The mechanism of action of 4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium iodide involves its interaction with biological molecules. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This alkylating activity is responsible for its potential anticancer properties, as it can induce DNA damage and apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Another nitrogen mustard used to treat multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium iodide is unique due to its specific structure, which combines the piperazine ring with a 2-chloroethyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to other alkylating agents. Its ability to form stable ionic compounds with iodide also differentiates it from other similar compounds.
属性
分子式 |
C8H18ClIN2 |
|---|---|
分子量 |
304.60 g/mol |
IUPAC 名称 |
4-(2-chloroethyl)-1,1-dimethylpiperazin-1-ium;iodide |
InChI |
InChI=1S/C8H18ClN2.HI/c1-11(2)7-5-10(4-3-9)6-8-11;/h3-8H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
QZXSHWFXCAWYAK-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1(CCN(CC1)CCCl)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one](/img/structure/B13103365.png)



![Octahydro-2H-pyrido[1,2-A]pyrazin-8-OL](/img/structure/B13103389.png)





